(S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide
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Overview
Description
(S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide is a chemical compound with a unique structure that includes a pyrrolidine ring, a hydroxymethyl group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine derivatives with hydroxymethylating agents under controlled conditions. One common method involves the use of formaldehyde and a suitable catalyst to introduce the hydroxymethyl group onto the pyrrolidine ring. The carboximidamide group can be introduced through subsequent reactions involving cyanamide or related reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and carboximidamide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions can result in various biological effects, including enzyme inhibition and altered cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine-1-carboximidamide hydroiodide
- 3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide
Uniqueness
(S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H13N3O |
---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
(2S)-2-(hydroxymethyl)pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C6H13N3O/c7-6(8)9-3-1-2-5(9)4-10/h5,10H,1-4H2,(H3,7,8)/t5-/m0/s1 |
InChI Key |
XKLXMNIZSMOGEF-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=N)N)CO |
Canonical SMILES |
C1CC(N(C1)C(=N)N)CO |
Origin of Product |
United States |
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